molecular formula C148H244N42O47 B612366 Carbocalcitonin CAS No. 60731-46-6

Carbocalcitonin

Cat. No.: B612366
CAS No.: 60731-46-6
M. Wt: 3363.8 g/mol
InChI Key: JYSJVJJVLNYRKL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Carbocalcitonin, a modified form of the hormone calcitonin, primarily targets osteoclasts, which are cells that break down bone tissue . It also affects the kidneys and the gastrointestinal tract .

Mode of Action

This compound interacts with its targets, particularly osteoclasts, by binding to calcitonin receptors on these cells . This binding disrupts the cytoskeletal organization of the osteoclasts, leading to a decrease in their activity . The interaction of this compound with its targets results in a decrease in the breakdown of bone tissue, thus helping to maintain bone density .

Biochemical Pathways

This compound affects the biochemical pathways involved in bone metabolism. It inhibits the activity of osteoclasts, which are responsible for bone resorption, a part of the bone remodeling process . This leads to a decrease in bone resorption and an increase in bone formation, helping to maintain bone density .

Pharmacokinetics

It is known that the modification of calcitonin to form this compound enhances the stability of the molecule, which may improve its bioavailability .

Result of Action

The primary result of this compound’s action is a decrease in the activity of osteoclasts, leading to a reduction in bone resorption . This helps to maintain bone density and can be beneficial in conditions characterized by high bone metabolism turnover, such as Paget’s disease, Sudeck’s atrophy, and immobilization osteoporosis . Additionally, when injected into the cerebral ventricle of laboratory animals, this compound has been found to have an analgesic effect .

Action Environment

It is known that environmental factors can affect the levels of hormones like calcitonin and parathyroid hormone, which are involved in calcium and phosphate homeostasis . These factors could potentially influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Carbocalcitonin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the calcitonin receptor, a G protein-coupled receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . This interaction plays a vital role in the regulation of calcium homeostasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoclasts, this compound inhibits the resorption of bone, thereby playing a crucial role in maintaining bone health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the calcitonin receptor on the cell surface, triggering a cascade of intracellular events that ultimately lead to the observed physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under physiological conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses are typically used to study its physiological effects, while higher doses can be used to investigate potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels. For instance, it is known to affect the metabolism of calcium and phosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is typically localized to the cell membrane, where it can interact with its receptor to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elcatonin is synthesized using a solid-liquid combination method. The process involves the application of the Fomc/tBu method, starting with Fmoc-Pro-CTC . The synthesis requires precise control of reaction conditions to ensure the stability and activity of the peptide.

Industrial Production Methods: Industrial production of elcatonin involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Elcatonin undergoes various chemical reactions, including:

    Oxidation: Elcatonin can be oxidized, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them into thiol groups.

    Substitution: Elcatonin can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.

Major Products Formed:

    Oxidation: Formation of disulfide-linked elcatonin.

    Reduction: Formation of reduced elcatonin with free thiol groups.

    Substitution: Modified elcatonin with altered amino acid sequences.

Scientific Research Applications

Elcatonin has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .

Properties

CAS No.

60731-46-6

Molecular Formula

C148H244N42O47

Molecular Weight

3363.8 g/mol

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159)

InChI Key

JYSJVJJVLNYRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Key on ui application

Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis.

boiling_point

N/A

melting_point

N/A

sequence

Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2

source

Synthetic

Synonyms

Carbocalcitonin;  Elcatonine;  Elcatoninum;  Elcatonina;  HC-58;  HC58;  HC 58;  LS-61711;  LS61711;  LS 61711

Origin of Product

United States

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